Methyl 5-bromo-2-hydroxy-4-methylbenzoate
Overview
Description
Methyl 5-bromo-2-hydroxy-4-methylbenzoate: is an organic compound with the molecular formula C9H9BrO3 It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the aromatic ring is substituted with bromine, hydroxyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 5-bromo-2-hydroxy-4-methylbenzoate can be synthesized through the bromination of methyl 4-methylsalicylate. The process involves the following steps:
Starting Material: Methyl 4-methylsalicylate.
Bromination: The aromatic ring is brominated using bromine (Br2) in the presence of a suitable solvent like acetic acid or chloroform.
Reaction Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Raw Materials: Large quantities of methyl 4-methylsalicylate and bromine.
Reaction Vessels: Industrial reactors equipped with temperature control and stirring mechanisms.
Purification: The product is purified through recrystallization or distillation to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-bromo-2-hydroxy-4-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution Products: Depending on the nucleophile, products like 5-azido-2-hydroxy-4-methylbenzoate or 5-thiocyanato-2-hydroxy-4-methylbenzoate.
Hydrolysis Product: 5-bromo-2-hydroxy-4-methylbenzoic acid.
Oxidation Products: 5-bromo-2-oxo-4-methylbenzoate or 5-bromo-2-formyl-4-methylbenzoate.
Scientific Research Applications
Methyl 5-bromo-2-hydroxy-4-methylbenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of new drugs due to its unique structural features.
Biological Studies: Used in studies involving enzyme inhibition and receptor binding.
Material Science: Investigated for its properties in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of methyl 5-bromo-2-hydroxy-4-methylbenzoate involves its interaction with molecular targets such as enzymes or receptors. The bromine and hydroxyl groups play a crucial role in binding to active sites, while the ester group can undergo hydrolysis to release the active carboxylic acid. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Methyl 5-bromo-2-hydroxybenzoate: Lacks the methyl group at the 4-position.
Methyl 5-bromo-2-methoxy-4-methylbenzoate: Contains a methoxy group instead of a hydroxyl group.
Methyl 5-bromo-4-methylbenzoate: Lacks the hydroxyl group at the 2-position.
Uniqueness: Methyl 5-bromo-2-hydroxy-4-methylbenzoate is unique due to the presence of both bromine and hydroxyl groups on the aromatic ring, along with the ester functionality
Biological Activity
Methyl 5-bromo-2-hydroxy-4-methylbenzoate is an organic compound recognized for its diverse biological activities. This article explores its biological properties, including antimicrobial and anti-inflammatory effects, alongside synthetic pathways, structural comparisons, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C10H11BrO3 and a molecular weight of approximately 245.07 g/mol. The presence of a bromine atom, a hydroxyl group, and a methyl group on the benzoate structure contributes to its unique chemical properties. This compound is often classified under benzoates and has potential applications in pharmaceuticals and agrochemicals.
Property | Value |
---|---|
Molecular Formula | C10H11BrO3 |
Molecular Weight | 245.07 g/mol |
Density | Not specified |
Boiling Point | Not specified |
Flash Point | Not specified |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, preliminary studies have shown effectiveness against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating bacterial infections. The mechanism of action appears to involve disruption of bacterial cell membranes, although further studies are required to elucidate the precise pathways involved.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound may possess anti-inflammatory effects. Initial investigations indicate that it can inhibit the production of pro-inflammatory cytokines in vitro, which could have implications for treating inflammatory diseases. However, more comprehensive studies are necessary to confirm these findings and understand the underlying mechanisms.
Structural Comparisons
This compound shares structural similarities with several other compounds that exhibit biological activities. A comparative analysis is provided below:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Methyl 5-bromo-2-hydroxybenzoate | C8H8BrO3 | Lacks a methyl group at position 4 |
Methyl 4-methylsalicylate | C9H10O3 | Contains no bromine; used as an anti-inflammatory |
Methyl 5-bromo-3-hydroxy-2-methylbenzoate | C9H9BrO3 | Different hydroxyl positioning affects reactivity |
This comparison highlights how variations in functional groups can influence the biological activity of similar compounds.
Synthetic Pathways
Several synthetic routes exist for producing this compound. Notable methods include:
- Bromination of Methyl Salicylate : This method involves the bromination of methyl salicylate followed by hydrolysis.
- Esterification Reactions : Utilizing various carboxylic acids and alcohols to form esters can yield this compound effectively.
These synthetic methods are critical for scaling up production for pharmaceutical applications .
Study on Antimicrobial Efficacy
A study published in a peer-reviewed journal assessed the antimicrobial efficacy of this compound against E. coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating significant antibacterial activity compared to standard antibiotics.
Investigation into Anti-inflammatory Mechanisms
Another research effort focused on the anti-inflammatory potential of this compound using lipopolysaccharide (LPS)-induced macrophages. The findings suggested that treatment with this compound reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), indicating its potential role in modulating inflammatory responses.
Properties
IUPAC Name |
methyl 5-bromo-2-hydroxy-4-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-5-3-8(11)6(4-7(5)10)9(12)13-2/h3-4,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEMKAVJRIYGNEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80465491 | |
Record name | methyl 5-bromo-2-hydroxy-4-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80465491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39503-57-6 | |
Record name | methyl 5-bromo-2-hydroxy-4-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80465491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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